![molecular formula C12H7ClF3N3O B2447108 [3-Chloro-5-(trifluoromethyl)-2-pyridinyl](3-pyridinyl)methanone oxime CAS No. 339106-34-2](/img/structure/B2447108.png)
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](3-pyridinyl)methanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds such as “2,3-dichloro-5-(trifluoromethyl)pyridine” has been reported . A palladium-catalyzed monoalkoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine has also been reported .Molecular Structure Analysis
The SMILES string of “3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone” is FC(F)(F)c1cnc(c(Cl)c1)C(=O)c2ccccc2 . The InChI key is BMGWEDZKCXRPNQ-UHFFFAOYSA-N .Chemical Reactions Analysis
As a benzoic acid building block, “3-fluoro-5-(trifluoromethyl)benzoic acid” can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical And Chemical Properties Analysis
“3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone” is a solid at room temperature with a molecular weight of 285.65 .Scientific Research Applications
- Significance : TFMP derivatives play a crucial role in sustainable agriculture by enhancing crop yield and minimizing environmental impact .
- Unique Properties : The combination of fluorine’s physicochemical properties and the pyridine moiety’s characteristics contributes to the biological activity of TFMP derivatives .
- Importance : Trifluoromethyl groups play a vital role in the synthesis of pharmaceuticals like selinexor .
Agrochemicals and Crop Protection
Pharmaceuticals
Intermediate Synthesis
Functional Materials
Selinexor Synthesis
Vapor-Phase Reactions
properties
IUPAC Name |
(NE)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyridin-3-ylmethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O/c13-9-4-8(12(14,15)16)6-18-11(9)10(19-20)7-2-1-3-17-5-7/h1-6,20H/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXRWQJYWXQKLG-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N\O)/C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](3-pyridinyl)methanone oxime |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.